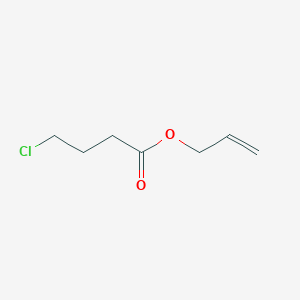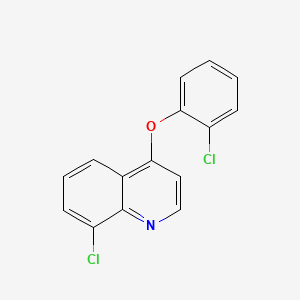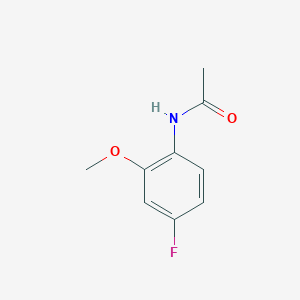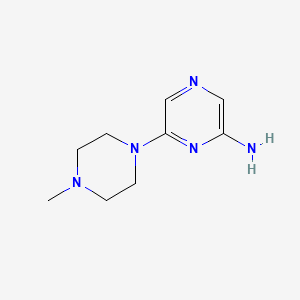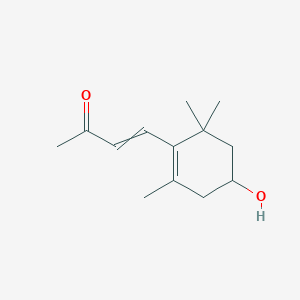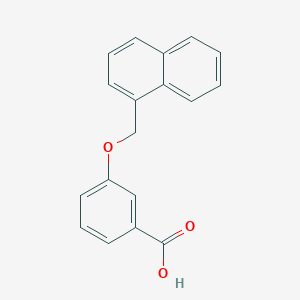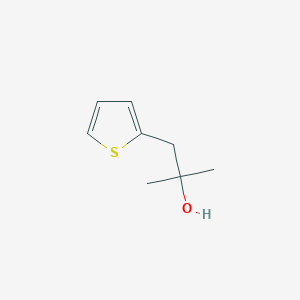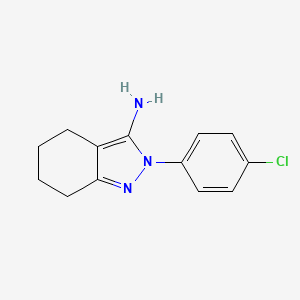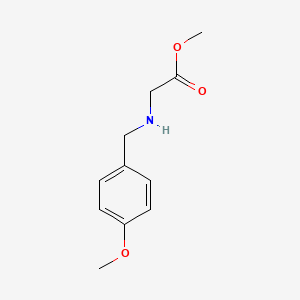
(4-Methoxy-benzylamino)-acetic acid methyl ester
Overview
Description
“Methyl 4-methoxybenzoate” is also known as “p-Anisic acid, methyl ester”, “p-Methoxybenzoic acid methyl ester”, “Methyl p-anisate”, “Methyl p-methoxybenzoate”, and "Methyl 4-methoxybenzoate" . Its molecular formula is C9H10O3 and its molecular weight is 166.1739 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxybenzoate” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The p-Methoxybenzyl (PMB) group can be protected or deprotected under the same conditions as the benzyl group. It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Physical And Chemical Properties Analysis
“Methyl 4-methoxybenzoate” has a molecular formula of C9H10O3 and an average mass of 166.174 Da . More detailed physical and chemical properties might be available from specialized databases or literature .properties
CAS RN |
20839-80-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
RTQRFFYQCLGKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

